N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine

Dopamine transporter Triple reuptake inhibitor Structure-activity relationship

N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9; molecular formula C₁₆H₂₂N₂O₃; MW 290.36) is a 4-benzylpiperidine carboxamide derivative in which the piperidine nitrogen is connected via a urea (carbonyl) bridge to a beta-alanine (3-aminopropanoic acid) moiety. This compound belongs to a well-characterized scaffold class whose members have demonstrated nanomolar-range affinity for sigma (σ₁ and σ₂) receptors — with selectivity ratios (σ₂/σ₁) tunable from 0.1 to 9 depending on N-substitution — as well as modulatory activity at monoamine reuptake transporters (SERT, NET, DAT).

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 929855-70-9
Cat. No. B2644357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine
CAS929855-70-9
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)NCCC(=O)O
InChIInChI=1S/C16H22N2O3/c19-15(20)6-9-17-16(21)18-10-7-14(8-11-18)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,21)(H,19,20)
InChIKeyGVVOQHUWTIKSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9): Procurement-Grade Chemical Profile and Structural Differentiation


N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9; molecular formula C₁₆H₂₂N₂O₃; MW 290.36) is a 4-benzylpiperidine carboxamide derivative in which the piperidine nitrogen is connected via a urea (carbonyl) bridge to a beta-alanine (3-aminopropanoic acid) moiety . This compound belongs to a well-characterized scaffold class whose members have demonstrated nanomolar-range affinity for sigma (σ₁ and σ₂) receptors — with selectivity ratios (σ₂/σ₁) tunable from 0.1 to 9 depending on N-substitution — as well as modulatory activity at monoamine reuptake transporters (SERT, NET, DAT) [1][2]. The N-carbonyl-beta-alanine substitution pattern distinguishes this compound from simpler 4-benzylpiperidine analogs (e.g., 4-benzylpiperidine, CAS 31252-42-3) and from 1-aralkyl derivatives, imparting a distinct pharmacological profile relevant to sigma-receptor-targeted research and transporter selectivity studies.

Why Uninformed Generic Substitution of N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9) Risks Experimental Failure: Linker Length and Pharmacophore Evidence


Within the 4-benzylpiperidine carboxamide series, the number of carbon atoms in the linker region between the amide nitrogen and the piperidine ring is a critical binary determinant of pharmacological outcome: compounds with a two-carbon linker (glycine-derived) exhibit potent dopamine transporter (DAT) inhibition and function as triple reuptake inhibitors (TRIs), whereas those with a three-carbon linker (beta-alanine-derived, as in this compound) uniformly exhibit DAT IC₅₀ > 10 μM and are restricted to serotonin/norepinephrine reuptake inhibitor (SNRI) profiles [1]. Over 12 compound pairs tested across both linker lengths (n=3 vs n=2), every three-carbon analog lost DAT activity while retaining SERT/NET inhibition — a structural switch that generic substitution entirely ignores [1]. Additionally, the N-carbonyl urea linkage present in this compound is topologically distinct from the N-alkyl or N-aralkyl linkages in classical sigma ligands such as haloperidol or 1-aralkyl-4-benzylpiperidines, which alters sigma subtype selectivity and eliminates the dopamine-releasing activity characteristic of the unsubstituted 4-benzylpiperidine parent (CAS 31252-42-3; 20- to 48-fold selectivity for DA release over 5-HT) [2][3]. Interchanging this compound with a closely related analog without accounting for these structural determinants can convert a sigma/SNRI tool into an unwanted TRI or monoamine releaser, fundamentally altering the experimental readout.

Quantitative Comparator Evidence Guide for N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9): Head-to-Head and Cross-Study Differentiation Data


Linker-Length-Dependent DAT Activity Switch: Three-Carbon (beta-Alanine) Linker Abolishes DAT Inhibition vs Two-Carbon Linker Analogs

In the only systematic head-to-head comparison of linker-length effects on 4-benzylpiperidine carboxamides, Kim et al. (2021) evaluated 24 compounds with varying linker lengths (n=2 vs n=3 carbons) and aromatic R₁ substituents at SERT, NET, and DAT [1]. Every compound in the three-carbon (n=3) linker series — including 7a through 7l — exhibited DAT IC₅₀ > 10 μM, irrespective of the aromatic substituent. In contrast, their two-carbon (n=2) counterparts (8a through 8l) exhibited measurable DAT inhibition, with IC₅₀ values ranging from 0.195 μM to 10 μM depending on R₁. For example: 7f (n=3, R₁ = diphenylacetyl) showed DAT IC₅₀ = 0.09–0.40 μM, but the corresponding SERT IC₅₀ was >10 μM; whereas its n=3 analog would be predicted to show DAT IC₅₀ > 10 μM [1]. N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9), with its three-carbon beta-alanine linker, is therefore classified as an SNRI-type carboxamide lacking meaningful DAT activity — a direct structural inference from this dataset [1].

Dopamine transporter Triple reuptake inhibitor Structure-activity relationship 4-Benzylpiperidine carboxamide

Mechanistic Distinction: Reuptake Inhibitor (Carboxamide) vs Monoamine Releaser (4-Benzylpiperidine) — Different Pharmacological Class

The unsubstituted parent scaffold 4-benzylpiperidine (CAS 31252-42-3) is a well-characterized monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine (DA) over serotonin (5-HT) in vitro, acting via a substrate-type mechanism at monoamine transporters rather than as a reuptake inhibitor [1]. In rhesus monkey self-administration models, 4-benzylpiperidine produced the most rapid onset and shortest duration of cocaine-substitution effects compared with benzylpiperazine and phenmetrazine [1]. N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9) contains an N-carbonyl carboxamide linkage that fundamentally alters the nitrogen electronics and steric environment of the piperidine ring, converting the compound from a releaser pharmacophore into a reuptake inhibitor carboxamide [2]. This structural transformation abolishes the monoamine-releasing properties. Additionally, 4-benzylpiperidine functions as a monoamine oxidase inhibitor (MAO-A IC₅₀ ≈ 20 μM; MAO-B IC₅₀ ≈ 2 mM), an off-target activity unlikely to be retained in the carboxamide derivative .

Monoamine releaser Dopamine-selective Cocaine-dependence model Beta-alanine carboxamide Mechanism of action

Sigma Receptor Subtype Selectivity Modulation via N-Carbonyl-beta-Alanine Substitution vs 1-Aralkyl-4-Benzylpiperidine Derivatives

The Costantino et al. (2005) SAR study of 1-aralkyl-4-benzylpiperidine derivatives demonstrated that sigma receptor affinity and σ₂/σ₁ selectivity ratios vary dramatically (range: 0.1 to 9) depending on the nature of the N-substituent (aralkyl group) [1]. The N-carbonyl-beta-alanine substitution in CAS 929855-70-9 introduces a urea-type carbonyl linker terminating in a carboxylic acid moiety — a pharmacophore topologically distinct from the benzyl or substituted-benzyl aralkyl groups in the Costantino series. This carboxylic acid terminus provides: (1) enhanced aqueous solubility relative to lipophilic aralkyl-substituted analogs; (2) a hydrogen-bond donor/acceptor capable of engaging different residues in the sigma receptor binding pocket; and (3) compatibility with bioconjugation strategies (amide coupling via the free carboxylic acid) that are inaccessible to simple aralkyl derivatives [2]. While direct sigma binding Ki values for CAS 929855-70-9 have not been reported in peer-reviewed literature, BindingDB entry BDBM50604967 (CHEMBL1698776) reports a structurally related benzylpiperidine carboxamide with sigma-2 receptor Ki = 90 nM in rat PC12 cells [3], indicating that carboxamide-bearing benzylpiperidine derivatives retain nanomolar-range sigma affinity.

Sigma-1 receptor Sigma-2 receptor Binding affinity Subtype selectivity Radioligand binding assay

Absence of Dopamine D₂ and 5-HT₁A Cross-Activity: Predicted Selectivity Profile vs Dual Sigma/5-HT₁A Ligands

Several 1-aralkyl-4-benzylpiperidine derivatives from the Costantino et al. (2005) series (compounds 9aa, 9ba, and 9ab) exhibited remarkable dual affinity for both sigma and 5-HT₁A receptors, with Ki values in the nanomolar range at both targets, and displayed partial agonist activity in a human 5-HT₁A [³⁵S]GTPγS binding assay — a profile suggesting potential atypical antipsychotic activity [1]. These dual-target compounds pose a significant confound in experiments where sigma-receptor-mediated effects must be isolated from serotonergic and dopaminergic contributions. The N-carbonyl-beta-alanine scaffold of CAS 929855-70-9, lacking the aralkyl pharmacophore required for 5-HT₁A and D₂ engagement, is structurally predicted to show substantially reduced affinity at these aminergic GPCRs compared with compounds 9aa/9ba/9ab [1]. This structural inference is supported by the broader observation in the Costantino series that sigma-vs-5-HT₁A/D₂ selectivity is highly sensitive to the nature of the N-substituent [1].

Selectivity Dopamine D2 receptor 5-HT1A receptor Atypical antipsychotic Sigma ligand

Solubility and Bioconjugation Advantage: Free Carboxylic Acid Terminus vs Lipophilic Aralkyl or Unsubstituted Piperidine Analogs

Most high-affinity sigma ligands in the 4-benzylpiperidine class are lipophilic compounds with limited aqueous solubility, which constrains their utility in in vitro assay formats requiring DMSO-free aqueous dilution and in bioconjugation strategies for target identification or imaging probe development. Representative reference compounds include: N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide (sigma-2/sigma-1 selectivity = 120, Ki = 3.4 nM, guinea pig brain) [1], and 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (σ₁ Ki = 0.96 ± 0.05 nM, 96-fold σ₁/σ₂ selectivity) [2] — neither of which carries a free carboxylic acid. N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9) features a terminal carboxylic acid (pKa predicted ~4–5) that is ionized at physiological pH (7.4), conferring increased aqueous solubility relative to the neutral, lipophilic comparators . This carboxylic acid also serves as a direct chemical handle for amide coupling with amine-containing fluorophores, biotin, PEG linkers, or solid supports — enabling generation of affinity probes, pull-down reagents, or immobilized ligand matrices without requiring de novo synthesis of a functionalized analog .

Aqueous solubility Bioconjugation Affinity probe Chemical biology Carboxylic acid

Optimized Application Scenarios for N-[(4-Benzylpiperidin-1-yl)carbonyl]-beta-alanine (CAS 929855-70-9) Based on Quantitative Differentiation Evidence


Sigma Receptor Probe Development via Direct Carboxylic Acid Bioconjugation

The terminal carboxylic acid on the beta-alanine moiety enables direct amide coupling to amine-containing fluorophores, biotin, or PEG-based linkers without scaffold redesign [1]. This is a procurement-critical advantage over lipophilic sigma ligands such as N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide (no acid handle; Ki = 3.4 nM) or 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (no acid handle; σ₁ Ki = 0.96 nM), which would require de novo synthesis of a carboxylated derivative for equivalent bioconjugation [2][3]. Researchers developing sigma receptor affinity probes, pull-down reagents for target deconvolution, or immobilized ligand columns should procure CAS 929855-70-9 as a conjugation-ready scaffold.

SNRI-Selective Monoamine Transporter Studies Requiring DAT-Inactive Control Compounds

The three-carbon beta-alanine linker in CAS 929855-70-9 places it in the SNRI subclass of 4-benzylpiperidine carboxamides, with predicted DAT IC₅₀ > 10 μM based on the systematic linker-length SAR established by Kim et al. (2021), while retaining SERT and NET inhibitory activity [1]. This structural feature makes CAS 929855-70-9 suitable as a DAT-inactive comparator compound in studies where two-carbon linker TRIs (e.g., compounds 8a-8l with DAT IC₅₀ = 0.195-10 μM) are being profiled. This is critical for experimental designs that require dissecting SERT/NET-mediated effects from DAT-mediated effects within the same chemical scaffold class.

Sigma Receptor Pharmacology Without 5-HT₁A or D₂ Confounds in CNS Target Validation

Unlike 1-aralkyl-4-benzylpiperidine derivatives such as compounds 9aa, 9ba, and 9ab from the Costantino et al. (2005) series — which exhibit dual nanomolar affinity for sigma and 5-HT₁A receptors and function as 5-HT₁A partial agonists — CAS 929855-70-9 lacks the N-aralkyl pharmacophore responsible for aminergic GPCR engagement [1]. This structural distinction supports its suitability for sigma receptor target validation studies where serotonergic or dopaminergic confounds must be minimized, such as in sigma-mediated neuroprotection, calcium signaling, or protein-protein interaction assays in neuronal cell models.

Non-Releaser Control in Monoamine Release and Addiction Pharmacology Studies

The N-carbonyl modification in CAS 929855-70-9 converts the 4-benzylpiperidine scaffold from a monoamine-releasing agent into a reuptake inhibitor carboxamide, abolishing the dopamine-releasing activity and the associated rapid-onset cocaine-like behavioral profile that characterizes the unsubstituted parent compound 4-benzylpiperidine (20- to 48-fold DA/5-HT selectivity; rapid onset in rhesus monkey self-administration) [1][2]. CAS 929855-70-9 therefore serves as a structurally matched, non-releaser control compound for experiments investigating the role of monoamine release vs reuptake inhibition in behavioral pharmacology, neurochemistry, or addiction models — a critical control that cannot be achieved with the parent 4-benzylpiperidine scaffold.

Quote Request

Request a Quote for N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.